- The stereochemistry of addition of trialkylammonium and pyridinium tetrafluoroborate salts to activated acetylenes. Preparation of novel dienophiles for Diels-Alder reactions, Journal of the American Chemical Society, 1988, 110(12), 3965-9

Cas no 96088-62-9 (propan-2-yl prop-2-ynoate)

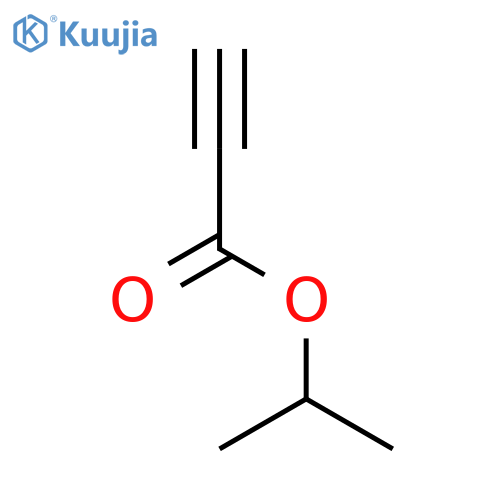

propan-2-yl prop-2-ynoate structure

Nome del prodotto:propan-2-yl prop-2-ynoate

propan-2-yl prop-2-ynoate Proprietà chimiche e fisiche

Nomi e identificatori

-

- 2-Propynoic acid, 1-methylethyl ester

- propan-2-yl prop-2-ynoate

- PROPIOLIC ACID ISO-PROPYL ESTER

- 1-Methylethyl 2-propynoate (ACI)

- Propiolic acid, isopropyl ester (6CI)

- Isopropyl 2-propynoate

- Isopropyl acetylenecarboxylate

- Isopropyl propiolate

- Isopropyl propynoate

-

- MDL: MFCD23844325

- Inchi: 1S/C6H8O2/c1-4-6(7)8-5(2)3/h1,5H,2-3H3

- Chiave InChI: OXXHZTDBNXEEFU-UHFFFAOYSA-N

- Sorrisi: O=C(OC(C)C)C#C

Proprietà calcolate

- Massa esatta: 112.052429g/mol

- Carica superficiale: 0

- XLogP3: 1.4

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 2

- Conta legami ruotabili: 2

- Massa monoisotopica: 112.052429g/mol

- Massa monoisotopica: 112.052429g/mol

- Superficie polare topologica: 26.3Ų

- Conta atomi pesanti: 8

- Complessità: 127

- Conta atomi isotopi: 0

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Conteggio di unità legate in modo Covalent: 1

Proprietà sperimentali

propan-2-yl prop-2-ynoate Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-178990-0.5g |

propan-2-yl prop-2-ynoate |

96088-62-9 | 94% | 0.5g |

$601.0 | 2023-09-19 | |

| TRC | N756785-50mg |

propan-2-yl prop-2-ynoate |

96088-62-9 | 50mg |

$ 185.00 | 2022-06-02 | ||

| Enamine | EN300-178990-2.5g |

propan-2-yl prop-2-ynoate |

96088-62-9 | 94% | 2.5g |

$1509.0 | 2023-09-19 | |

| Aaron | AR005WA9-250mg |

2-Propynoic acid, 1-methylethyl ester |

96088-62-9 | 98% | 250mg |

$187.00 | 2025-01-23 | |

| Aaron | AR005WA9-1g |

2-Propynoic acid, 1-methylethyl ester |

96088-62-9 | 98% | 1g |

$533.00 | 2025-01-23 | |

| 1PlusChem | 1P005W1X-1g |

2-Propynoic acid, 1-methylethyl ester |

96088-62-9 | 95% | 1g |

$992.00 | 2025-02-21 | |

| A2B Chem LLC | AC74021-50mg |

2-Propynoic acid, 1-methylethyl ester |

96088-62-9 | 95% | 50mg |

$224.00 | 2024-07-18 | |

| A2B Chem LLC | AC74021-1g |

2-Propynoic acid, 1-methylethyl ester |

96088-62-9 | 95% | 1g |

$846.00 | 2024-07-18 | |

| A2B Chem LLC | AC74021-2.5g |

2-Propynoic acid, 1-methylethyl ester |

96088-62-9 | 95% | 2.5g |

$1624.00 | 2024-07-18 | |

| TRC | N756785-10mg |

propan-2-yl prop-2-ynoate |

96088-62-9 | 10mg |

$ 50.00 | 2022-06-02 |

propan-2-yl prop-2-ynoate Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Isopropanol , Boron trifluoride etherate Solvents: Isopropanol

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Reagents: Boron trifluoride etherate ; 30 min, 25 °C; 25 °C → 90 °C; 3 h, 90 °C; 3 h, 90 °C; 90 °C → rt

1.2 Solvents: Water ; 30 min, cooled

1.2 Solvents: Water ; 30 min, cooled

Riferimento

- Preparation of hydrazide containing nuclear transport modulators and uses thereof, World Intellectual Property Organization, , ,

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: p-Toluenesulfonic acid Solvents: Isopropanol

Riferimento

- Pyridine-Based Organocatalysts for Regioselective syn-1,2-Silaboration of Terminal Alkynes and Allenes, Asian Journal of Organic Chemistry, 2019, 8(7), 1092-1096

Synthetic Routes 4

Condizioni di reazione

1.1 Reagents: Boron trifluoride etherate ; 3 h, 90 °C

Riferimento

- An unexpected Lewis acid catalyzed Diels-Alder cycloaddition of aryl allenes and acrylates, Tetrahedron, 2016, 72(26), 3759-3765

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: Boron trifluoride etherate Solvents: Isopropanol ; 30 min, 25 °C; 3 h, 25 °C → 90 °C

1.2 Reagents: Water ; 30 min, 90 °C → rt

1.2 Reagents: Water ; 30 min, 90 °C → rt

Riferimento

- Preparation of phenyltriazolylpropanoic acid derivatives as nuclear transport modulators, World Intellectual Property Organization, , ,

Synthetic Routes 6

Condizioni di reazione

Riferimento

- Preparation of triazole-based compounds as nuclear export protein inhibitor, China, , ,

Synthetic Routes 7

Condizioni di reazione

1.1 Reagents: Boron trifluoride etherate ; 30 min, 25 °C; 25 °C → 90 °C; 3 h, 90 °C; 90 °C → rt

1.2 Solvents: Water ; 30 min, cooled

1.2 Solvents: Water ; 30 min, cooled

Riferimento

- Methods of promoting wound healing using CRM-1 inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 8

Condizioni di reazione

1.1 Reagents: Boron trifluoride etherate Solvents: Isopropanol ; 2 h, rt → 90 °C; 90 °C → rt

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

Riferimento

- Azole derivatives as nuclear transport modulators and their preparation and use in the treatment of diseases, World Intellectual Property Organization, , ,

Synthetic Routes 9

Condizioni di reazione

1.1 Reagents: Boron trifluoride etherate Solvents: Isopropanol ; 10 min, 25 °C; 25 °C → 90 °C; 2 h, 90 °C; 90 °C → 30 °C

1.2 Reagents: Water ; 0 °C

1.2 Reagents: Water ; 0 °C

Riferimento

- Preparation of N'-substituted pentafluorosulfanyltrifluoromethylphenyl-1H-1,2,4-triazolylacroylhydrazides as nuclear transport modulators, World Intellectual Property Organization, , ,

Synthetic Routes 10

Condizioni di reazione

Riferimento

- Hydrazide containing nuclear transport modulators and uses thereof, United States, , ,

Synthetic Routes 11

Condizioni di reazione

1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dichloromethane ; 0 °C; 2 h, 0 °C; 0 °C → 23 °C; 23 °C

1.2 Solvents: Ethyl acetate ; 1 h, 0 °C

1.2 Solvents: Ethyl acetate ; 1 h, 0 °C

Riferimento

- One-Pot Synthesis of Chromone Fused-Pyrrolo[2,1-a]isoquinolines and Indolizino[8,7-b]indoles: Iodine Promoted Oxidative [2+2+1] Annulation of O-acetylphenoxyacrylates with Tetrahydroisoquinolines and Noreleagnines, Journal of Organic Chemistry, 2021, 86(21), 15733-15742

propan-2-yl prop-2-ynoate Preparation Products

propan-2-yl prop-2-ynoate Letteratura correlata

-

Maria Gessica Ciulla,Stefan Zimmermann,Kamal Kumar Org. Biomol. Chem. 2019 17 413

-

Jeremy Robertson,Kiri Stevens Nat. Prod. Rep. 2014 31 1721

96088-62-9 (propan-2-yl prop-2-ynoate) Prodotti correlati

- 540-42-1(isobutyl propionate)

- 108-65-6(1-methoxypropan-2-yl acetate)

- 112-15-2(Ethyl Carbitol Acetate)

- 102-76-1(Triacetin)

- 13831-03-3(tert-Butyl propiolate)

- 1805384-31-9(Ethyl 6-amino-3-(bromomethyl)-4-(difluoromethyl)pyridine-2-acetate)

- 904832-96-8(2,5-difluoro-N-{3-6-(4-methylpiperidin-1-yl)pyridazin-3-ylphenyl}benzene-1-sulfonamide)

- 1361714-72-8(3',5'-Dichloro-3-fluoro-biphenyl-2-ylamine)

- 1804868-92-5(Ethyl 3-(difluoromethyl)-6-methoxy-2-nitropyridine-5-acetate)

- 92644-18-3(4-(3-bromopropyl)-1-methoxy-2-methylbenzene)

Fornitori consigliati

Shanghai Jinhuan Chemical CO., LTD.

Membro d'oro

CN Fornitore

Grosso

Zhangzhou Sinobioway Peptide Co.,Ltd.

Membro d'oro

CN Fornitore

Reagenti

Zouping Mingyuan Import and Export Trading Co., Ltd

Membro d'oro

CN Fornitore

Reagenti

Suzhou Genelee Bio-Technology Co., Ltd.

Membro d'oro

CN Fornitore

Grosso

pengshengyue

Membro d'oro

CN Fornitore

Grosso